N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine is a complex organic compound that features a nitrophenyl group, a propenylidene linkage, and a piperazinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 4-phenylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazinamine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)-4-phenyl-1-piperazinamine
- N-(3-Nitrophenyl)-4-phenyl-1-piperazinamine
- N-(4-Nitrophenyl)-4-phenyl-1-piperazinamine
Uniqueness
N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, such as the propenylidene linkage and the position of the nitro group.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E,E)-3-(2-nitrophenyl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C19H20N4O2/c24-23(25)19-11-5-4-7-17(19)8-6-12-20-22-15-13-21(14-16-22)18-9-2-1-3-10-18/h1-12H,13-16H2/b8-6+,20-12+ |
InChI Key |
BEAQJIZBMQSFLV-HOGMWEGNSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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